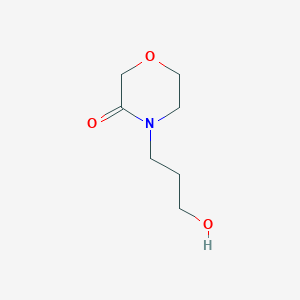
4-(3-Hydroxypropyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropyl)morpholin-3-one is an organic compound with the molecular formula C7H13NO3. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is characterized by the presence of a hydroxypropyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)morpholin-3-one typically involves the reaction of morpholine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in 3-chloropropanol, resulting in the formation of the desired product .
Reaction Conditions:
Reagents: Morpholine, 3-chloropropanol
Solvent: Toluene or other suitable organic solvents
Catalyst: Base (e.g., sodium hydroxide)
Temperature: Reflux conditions (approximately 100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxypropyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxypropyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 4-(3-oxopropyl)morpholin-3-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted morpholin-3-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypropyl)morpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of macrocyclic urea compounds, which are potent inhibitors of checkpoint kinase 1 (Chk1).
Industry: Used as a corrosion inhibitor and catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropyl)morpholin-3-one primarily involves its interaction with molecular targets such as Chk1. By inhibiting Chk1, the compound interferes with the DNA damage repair pathway, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Hydroxyethyl)morpholine
- 1-(2-Hydroxyethyl)piperazine
- 4-(3-Chloropropyl)morpholine hydrochloride
- 1,4-Bis(2-hydroxyethyl)piperazine
- 1,4-Bis(3-aminopropyl)piperazine
Uniqueness
4-(3-Hydroxypropyl)morpholin-3-one is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits potent Chk1 inhibitory activity, making it valuable in cancer research and therapy.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
4-(3-hydroxypropyl)morpholin-3-one |
InChI |
InChI=1S/C7H13NO3/c9-4-1-2-8-3-5-11-6-7(8)10/h9H,1-6H2 |
InChI-Schlüssel |
YMPYYPGMWPBCNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


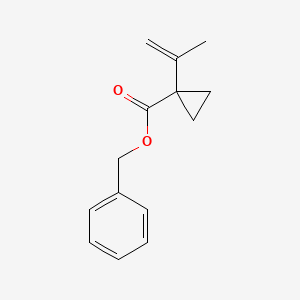
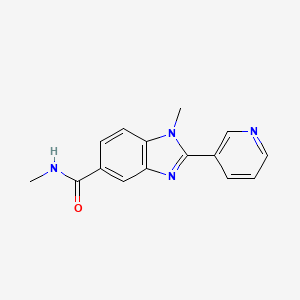
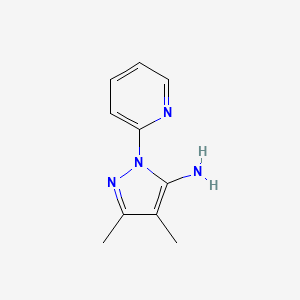
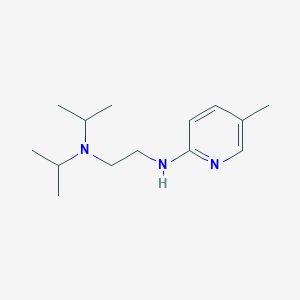
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
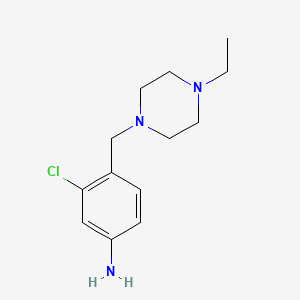
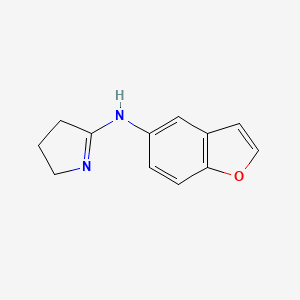
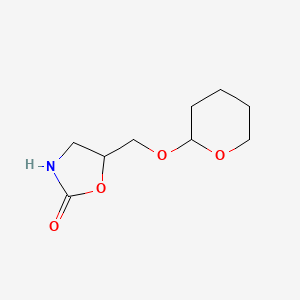



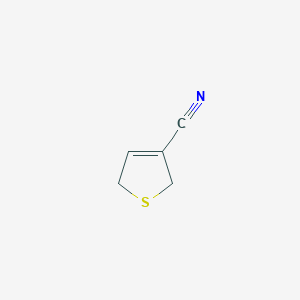
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)

